2-Iodo-3-methoxybenzoic acid
Overview
Description
2-Iodo-3-methoxybenzoic acid is a versatile compound with various applications in organic synthesis. It has been utilized as a reagent for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions, demonstrating its utility in the total synthesis of eudistomin U . Additionally, it has been employed in the directed ortho-metalation of unprotected benzoic acids, leading to the regioselective synthesis of contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks . Furthermore, 2-iodoxybenzoic acid has been used in the selective and efficient oxidative modifications of flavonoids, showcasing its ability to perform highly regioselective aromatic hydroxylation and dehydrogenation reactions .
Synthesis Analysis
The synthesis of 2-iodo-3-methoxybenzoic acid has been explored in the literature, particularly in the context of its applications in organic synthesis. For instance, it has been utilized in the room-temperature aromatization of tetrahydro-β-carbolines, highlighting its role as a convenient reagent for dehydrogenation reactions . Additionally, the directed ortho-metalation of unprotected benzoic acids has demonstrated the potential utility of this compound in the regioselective synthesis of substituted 2-methoxybenzoic acids .
Molecular Structure Analysis
The molecular structure of 2-iodo-3-methoxybenzoic acid has been investigated in the context of its reactivity and applications in organic transformations. Studies have focused on its role as a hypervalent iodine oxidant, showcasing its ability to perform selective oxidative modifications of flavonoids and the oxidation of alcohols to aldehydes or ketones .
Chemical Reactions Analysis
The chemical reactivity of 2-iodo-3-methoxybenzoic acid has been a subject of interest in the literature. It has been utilized in various reactions, including the room-temperature aromatization of tetrahydro-β-carbolines, directed ortho-metalation of unprotected benzoic acids, and selective oxidative modifications of flavonoids, demonstrating its versatility as a reagent in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodo-3-methoxybenzoic acid have been explored in the context of its applications as a reagent in organic transformations. Studies have highlighted its mild and efficient nature as a hypervalent iodine oxidant, showcasing its ability to perform selective modifications of flavonoids and the dehydrogenation of methoxylated flavanones to their corresponding flavones .
Relevant Case Studies
The utility of 2-iodo-3-methoxybenzoic acid has been demonstrated in the total synthesis of eudistomin U, highlighting its practical applications in complex molecule synthesis . Additionally, its role in the regioselective synthesis of substituted 2-methoxybenzoic acids has been exemplified through the expedient synthesis of lunularic acid, showcasing its potential usefulness in the preparation of various building blocks .
References
- Room-temperature aromatization of tetrahydro-β-carbolines by 2-iodoxybenzoic acid: utility in a total synthesis of eudistomin U.
- Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks.
- Selective and efficient oxidative modifications of flavonoids with 2-iodoxybenzoic acid (IBX).
- A Twist of the Twist Mechanism, 2-Iodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experiment.
Scientific Research Applications
Suzuki Cross-Coupling Reaction
2-Iodo-3-methoxybenzoic acid is involved in the Suzuki cross-coupling reaction, a process important in creating biaryls, which are useful in pharmaceuticals and organic materials. For instance, Chaumeil, Signorella, and Drian (2000) optimized this reaction to obtain biaryls using arylboronic esters, highlighting the utility of 2-Iodo-3-methoxybenzoic acid in complex organic syntheses (Chaumeil, Signorella, & Drian, 2000).
Directed Ortho-Metalation
This compound is also valuable in directed ortho-metalation, a method used to prepare various substituted 2-methoxybenzoic acids. Nguyen, Castanet, and Mortier (2006) demonstrated how this technique allows for the efficient and regioselective synthesis of otherwise difficult-to-access compounds (Nguyen, Castanet, & Mortier, 2006).
Oxidative Modifications of Flavonoids
Barontini et al. (2010) explored the use of 2-Iodoxybenzoic acid, a related compound, in oxidative modifications of flavonoids. They found that it could be an excellent reagent for selective aromatic hydroxylation, leading to derivatives with high antioxidant activity (Barontini, Bernini, Crisante, & Fabrizi, 2010).
Aromatization of Tetrahydro-β-Carbolines
2-Iodoxybenzoic acid is also used for the aromatization of tetrahydro-β-carbolines, as demonstrated by Panarese and Waters (2010). This method is significant for the synthesis of complex molecules like marine indole alkaloid eudistomin U (Panarese & Waters, 2010).
Iodobenzene-Catalyzed Reactions
Moroda and Togo (2008) utilized iodobenzene-catalyzed reactions of 2-aryl- N-meth-oxyethanesulfonamides, showing how reactive hypervalent iodine compounds like 2-Iodo-3-methoxybenzoic acid can be used in electrophilic aromatic reactions (Moroda & Togo, 2008).
Catalytic Asymmetric Iodoesterification
Arai et al. (2020) conducted catalytic asymmetric iodoesterification using a similar compound, demonstrating its utility in producing optically active iodoesters, which are important in synthetic chemistry (Arai, Horigane, Suzuki, Itoh, & Yamanaka, 2020).
Safety And Hazards
properties
IUPAC Name |
2-iodo-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGDXKFYRUEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332489 | |
Record name | 2-Iodo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methoxybenzoic acid | |
CAS RN |
50627-31-1 | |
Record name | 2-Iodo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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